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Compound of Interest

Compound Name: 2-Methylthio-ATP tetrasodium

Cat. No.: B11930634

Introduction

2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of adenosine
triphosphate (ATP).[1][2][3] It is widely utilized in cell biology and pharmacology research as a
selective agonist for P2 purinergic receptors, particularly the P2Y subfamily.[1][4][5] Unlike ATP,
which can be rapidly degraded by ectonucleotidases, 2-MeSATP offers greater stability in
experimental settings, ensuring more reliable and reproducible results. It is a critical tool for
investigating signal transduction pathways related to calcium mobilization, cell proliferation,
apoptosis, and platelet aggregation.[6][7][8]

Mechanism of Action

2-MeSATP primarily exerts its effects by activating G-protein-coupled P2Y receptors.[5][9] It is
a particularly potent agonist for the P2Y1 receptor and also shows activity at other subtypes like
P2Y12 and P2Y1s.[4][5][10][11]

The canonical signaling pathway initiated by 2-MeSATP at the P2Y1 receptor involves:
o Receptor Binding: 2-MeSATP binds to the extracellular domain of the P2Y1 receptor.

o G-Protein Activation: This binding induces a conformational change, activating the
associated Gqg/11 protein.

o PLC Activation: The activated Gaq subunit stimulates phospholipase C (PLC).

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b11930634?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/1797299/
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-01797299
https://pubchem.ncbi.nlm.nih.gov/compound/2MeSATP
https://pubmed.ncbi.nlm.nih.gov/1797299/
https://pubmed.ncbi.nlm.nih.gov/10821796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572108/
https://www.jneurosci.org/content/jneuro/19/11/4211.full.pdf
https://www.researchgate.net/figure/2-MeSADP-mediated-platelet-aggregation-is-interrupted-in-platelets-from-P2Y12-D127N_fig4_364049414
https://pubmed.ncbi.nlm.nih.gov/7921602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572108/
https://www.jneurosci.org/content/19/11/4211
https://pubmed.ncbi.nlm.nih.gov/10821796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572108/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Utilizing_msADP_in_Platelet_Aggregation_Assays.pdf
https://www.drugtargetreview.com/news/162790/why-atp-signalling-might-change-melanoma-for-good/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

e Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the
release of stored intracellular calcium (Ca2*).[5]

o PKC Activation: DAG, along with the elevated intracellular Ca?*, activates Protein Kinase C
(PKC).

In some cell types, such as astrocytes, P2Y receptor activation by agonists like 2-MeSATP can
also stimulate the Extracellular Signal-Regulated Kinase (ERK) pathway, which is involved in
cell proliferation and differentiation.[6][9] This can occur independently of the PLC/calcium
pathway.[6][9]
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Caption: 2-MeSATP signaling via the P2Y1 receptor and Gq/PLC pathway.

Applications and Quantitative Data

2-MeSATP is a versatile tool for studying various cellular processes. Its primary applications
include inducing intracellular calcium mobilization, studying platelet aggregation, and
investigating cell signaling pathways like ERK/MAPK.

Table 1: Effective Concentrations of 2-MeSATP in Cultured Cell Lines
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L Effective
Application/Effect .
Cell Type Concentration Reference
Measured
(ECs0)
Glycogen
Rat Hepatocytes phosphorylase 20 nM [1112]
activation
Increase in
Brain Capillary )
) intracellular Ca2* 27 nM [8][12]
Endothelial Cells )
([Caz7]i)
) 10 nM - 100 nM
Human Platelets Platelet Aggregation [10]

(Typical Range)

Rat Cortical

Astrocytes

Calcium mobilization
& ERK activation

Not specified, used at
100 pM

[6]19]

Experimental Protocols
Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration

([Caz*]i) in response to 2-MeSATP stimulation using a fluorescent calcium indicator like Fura-2

AM.
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Caption: Experimental workflow for the intracellular calcium mobilization assay.

Materials:
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e Cultured cells (e.g., HeLa, CHO, or a specific line of interest)[13][14]
¢ Glass-bottom imaging dishes

e Fura-2 AM (calcium indicator dye)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
e 2-MeSATP stock solution (e.g., 1 mM in water or buffer)

o Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380
nm excitation, ~510 nm emission)[15][16]

Procedure:

o Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours prior to the experiment to
achieve 70-80% confluency.

e Dye Loading Solution: Prepare a loading solution of 2-5 uM Fura-2 AM with 0.02% Pluronic
F-127 in HBSS. Vortex to mix.[15]

e Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the
Fura-2 AM loading solution to the cells.[17]

« Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C.[15][17]

e Washing: After incubation, wash the cells three times with fresh HBSS to remove
extracellular dye. Add fresh HBSS to the dish for imaging.[16]

e Imaging Setup: Place the dish on the microscope stage. Allow cells to equilibrate for 5
minutes.

o Baseline Measurement: Begin recording, alternating excitation between 340 nm and 380 nm
and capturing emission at ~510 nm. Record a stable baseline for 1-2 minutes.[16][18]

¢ Stimulation: Add the desired final concentration of 2-MeSATP to the dish.
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o Data Acquisition: Continue recording the fluorescence changes for 5-10 minutes post-

stimulation.[18]

e Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An
increase in this ratio corresponds to an increase in intracellular calcium.

Apoptosis Detection by Annexin V/Propidium lodide
Staining

This protocol describes a method to assess if 2-MeSATP induces apoptosis or necrosis in a

cultured cell line using flow cytometry.[19][20][21]
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Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Materials:
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e Cultured cells

e 6-well culture plates

e 2-MeSATP

e Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit

e Phosphate-Buffered Saline (PBS)

e Flow cytometer

Procedure:

o Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

o Treatment: Treat cells with various concentrations of 2-MeSATP. Include an untreated control
and a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time
(e.g., 24, 48 hours).

o Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS
and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

e Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

» Staining: Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer. Add 5 pL of
Annexin V-FITC and 5 pL of PI solution.[22]

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.[22]

e Analysis: Add 400 pL of 1X Binding Buffer to each tube and analyze immediately using a flow
cytometer.

o Live cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.
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o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

o Necrotic cells: Annexin V-negative and Pl-positive.

Platelet Aggregation Assay (In Vitro)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP)

using light transmission aggregometry (LTA), a common application for P2Y agonists.[23][24]

Materials:

2-MeSADP or 2-MeSATP stock solution (1 mM in saline)

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

Saline (0.9% NaCl)

Light Transmission Aggregometer

Procedure:

PRP/PPP Preparation: Prepare PRP and PPP from citrated whole blood by differential
centrifugation.[10]

Sample Preparation: Pre-warm PRP and PPP samples to 37°C.[23]

Aggregometer Calibration: Calibrate the aggregometer using PPP to set 100% aggregation
and PRP for 0% aggregation.[23]

Assay: a. Pipette 450 pL of PRP into a cuvette with a stir bar. b. Place the cuvette in the
heating block of the aggregometer and allow it to equilibrate for 2 minutes with stirring.[23] c.
Add 50 pL of the 2-MeSATP dilution (final concentrations typically 0.1 uM to 10 uM) to the
PRP to initiate aggregation.[23]

Data Recording: Record the change in light transmission for 5-10 minutes.[23]

Analysis: Analyze the aggregation curve to determine the maximal aggregation percentage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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